molecular formula C23H17N3O3S B471678 3-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID

3-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID

Cat. No.: B471678
M. Wt: 415.5g/mol
InChI Key: CIUHESIPAWCHNN-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 2,5-dimethyl-1H-pyrrole with an appropriate aldehyde to form the intermediate compound. This intermediate is then reacted with 3-oxo[1,3]thiazolo[3,2-a]benzimidazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some chemical properties and biological activities.

    Imidazole Derivatives: These compounds also feature nitrogen-containing heterocycles and are used in various applications, including medicinal chemistry.

Uniqueness

What sets 3-(2,5-DIMETHYL-3-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}-1H-PYRROL-1-YL)BENZOIC ACID apart is its unique combination of heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C23H17N3O3S

Molecular Weight

415.5g/mol

IUPAC Name

3-[2,5-dimethyl-3-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]pyrrol-1-yl]benzoic acid

InChI

InChI=1S/C23H17N3O3S/c1-13-10-16(14(2)25(13)17-7-5-6-15(11-17)22(28)29)12-20-21(27)26-19-9-4-3-8-18(19)24-23(26)30-20/h3-12H,1-2H3,(H,28,29)/b20-12+

InChI Key

CIUHESIPAWCHNN-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3

SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(=O)O)C)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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